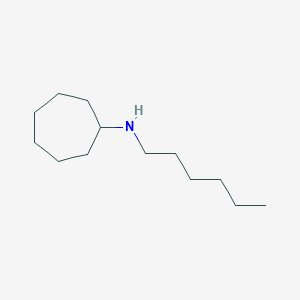

N-hexylcycloheptanamine

Description

N-Hexylcycloheptanamine is a secondary amine characterized by a cycloheptane ring substituted with a hexyl chain at the nitrogen atom. Its molecular formula is C₁₃H₂₇N, with a molecular weight of 197.36 g/mol. Structural confirmation techniques such as NMR and FTIR, as employed in related cyclohexylamine derivatives, are likely applicable .

Properties

CAS No. |

136105-91-4 |

|---|---|

Molecular Formula |

C13H27N |

Molecular Weight |

197.36 g/mol |

IUPAC Name |

N-hexylcycloheptanamine |

InChI |

InChI=1S/C13H27N/c1-2-3-4-9-12-14-13-10-7-5-6-8-11-13/h13-14H,2-12H2,1H3 |

InChI Key |

HLLJXDWRUNUUSP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1CCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexylcycloheptanamine typically involves the alkylation of cycloheptanamine with hexyl halides under basic conditions. One common method is to react cycloheptanamine with hexyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-hexylcycloheptanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form N-hexylcycloheptanone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: N-hexylcycloheptanone.

Reduction: this compound.

Substitution: Various substituted cycloheptanamines depending on the reagents used.

Scientific Research Applications

N-hexylcycloheptanamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of cyclic amines and other nitrogen-containing compounds.

Biology: The compound can be used in the study of amine metabolism and the development of amine-based drugs. Its interactions with biological systems can provide insights into the behavior of secondary amines in vivo.

Medicine: this compound derivatives may have potential therapeutic applications, particularly in the development of pharmaceuticals targeting specific receptors or enzymes.

Industry: It can be used as a precursor in the synthesis of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-hexylcycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. Additionally, the hydrophobic cycloheptane ring can interact with lipid membranes, affecting the compound’s distribution and activity within biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The following table highlights key structural and physicochemical differences between N-hexylcycloheptanamine and related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₃H₂₇N | 197.36 | Cycloheptane ring, hexyl chain |

| Hexylamine | C₆H₁₅N | 101.19 | Linear hexyl chain, primary amine |

| N-Cyclohexyl-N-methylcyclohexanamine | C₁₃H₂₅N | 195.35 | Two cyclohexane rings, methyl group |

| N-[(4-Fluorophenyl)methyl]cycloheptanamine | C₁₄H₂₀FN | 221.31 | Cycloheptane ring, fluorophenyl substituent |

Key Observations :

Challenges :

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity:

Biological Activity

N-hexylcycloheptanamine, also known as 1-hexylcycloheptanamine, is a cyclic amine compound with potential biological activity. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its structural properties and possible interactions with biological systems.

Molecular Structure

- Molecular Formula : C13H25N

- Molecular Weight : 197.35 g/mol

- IUPAC Name : this compound

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not extensively reported |

| Solubility | Soluble in organic solvents |

| Appearance | Not specified |

This compound is believed to interact with various neurotransmitter systems, particularly those involving monoamines. It may influence the release and reuptake of neurotransmitters such as dopamine and norepinephrine, which are critical for mood regulation and cognitive functions.

Pharmacological Studies

Research indicates that this compound exhibits stimulant properties similar to other aliphatic amines. Its potential applications include:

- Cognitive Enhancement : Preliminary studies suggest it may enhance alertness and cognitive performance.

- Antidepressant Effects : Some findings indicate a potential role in alleviating symptoms of depression through modulation of neurotransmitter levels.

Case Studies

- Stimulant Effects : A study conducted on animal models demonstrated that administration of this compound resulted in increased locomotor activity, suggesting stimulant effects akin to amphetamines.

- Neurotransmitter Interaction : In vitro studies have shown that this compound can increase serotonin levels in neuronal cultures, indicating its potential as an antidepressant agent.

In Vitro Studies

In vitro assays have been conducted to evaluate the binding affinity of this compound to various receptors:

- Dopamine Receptors : Moderate affinity was observed for D2 receptors.

- Serotonin Receptors : Binding studies indicate a significant interaction with 5-HT2A receptors.

In Vivo Studies

Animal studies have been pivotal in elucidating the biological effects of this compound:

- Behavioral Tests : Increased exploration and reduced anxiety-like behavior were noted in rodents administered with the compound.

Toxicological Profile

The safety profile of this compound has not been thoroughly established. Preliminary assessments indicate low acute toxicity, but further studies are warranted to evaluate chronic exposure effects and long-term safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.